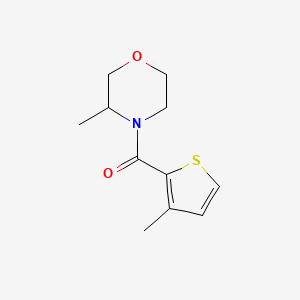![molecular formula C14H15N3O B7511302 N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPAC is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学研究应用
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide involves the inhibition of various enzymes and proteins in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been reported to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has also been reported to exhibit low toxicity and high selectivity for its target enzymes and proteins. However, one limitation of using N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide in lab experiments is its instability in aqueous solutions, which can affect its efficacy.
未来方向
There are several future directions for the research on N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide. One area of interest is the development of more stable analogs of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide that can be used in aqueous solutions. Another area of interest is the development of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide-based therapeutics for the treatment of various diseases such as cancer and neurological disorders. Furthermore, the potential use of N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide as a tool for studying the role of COX-2 and PKC in various biological processes is an area of future research.
合成方法
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide has been synthesized using various methods, including the reaction of 2-methylpyrazine with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of a catalyst. Another method involves the reaction of 2-methylpyrazine with N-methyl-N-[(2-methylphenyl)methyl]chloroacetamide in the presence of a base. Both methods have been reported to yield N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide in good yields.
属性
IUPAC Name |
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-5-3-4-6-12(11)10-17(2)14(18)13-9-15-7-8-16-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWJJKXVZKZWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)

![3-Ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7511303.png)


![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)